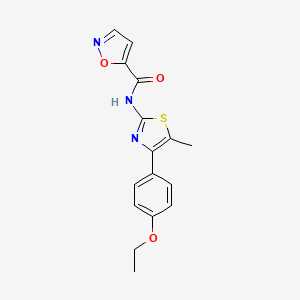

![molecular formula C15H19ClN2O3S B2500089 2-氯-1-[4-(2,3-二氢-1H-茚-5-磺酰基)哌嗪-1-基]乙酮 CAS No. 871217-88-8](/img/structure/B2500089.png)

2-氯-1-[4-(2,3-二氢-1H-茚-5-磺酰基)哌嗪-1-基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

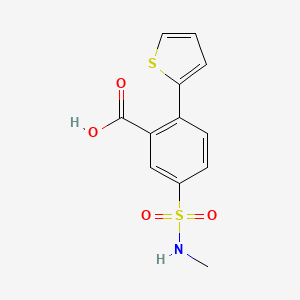

The compound 2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one is a chemically synthesized molecule that likely contains a piperazine ring, a sulfonyl functional group attached to an indene structure, and a ketone moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step reactions that can include the formation of amide bonds, substitution reactions, and the introduction of sulfonyl groups. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives is achieved over several steps starting from an ethyl 2-aminoindan carboxylate precursor . Similarly, the synthesis of sulfonamide derivatives with a piperidine nucleus involves the coupling of a chlorinated benzenesulfonyl chloride with piperidine, followed by substitution reactions . These methods suggest that the synthesis of 2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one would also require careful pH control and the use of reagents like sodium hydride for substitutions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms. The presence of sulfonyl groups and other substituents can significantly influence the molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding . The polymorphism observed in crystalline forms of piperazine derivatives indicates that the molecular structure can adopt different packing arrangements in the solid state, which could also be expected for the compound .

Chemical Reactions Analysis

Piperazine and its derivatives are known to participate in various chemical reactions. The presence of reactive functional groups like sulfonyl and ketone could allow for further chemical modifications. For example, the sulfonyl group can be involved in substitution reactions, while the ketone moiety could potentially undergo reactions such as nucleophilic addition or condensation . The reactivity of these functional groups would be influenced by the overall molecular context and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of sulfonyl groups can increase the acidity and polarity of the molecule, potentially enhancing its solubility in polar solvents . The crystalline polymorphism observed in some piperazine derivatives suggests that the compound may also exhibit polymorphism, which could affect its physical properties . Additionally, the presence of a ketone group could contribute to the compound's reactivity and its interactions with other molecules.

科学研究应用

分子结构和合成

- 包含吲哚啉和哌嗪结构的衍生物,如2-氯-1-[4-(2,3-二氢-1H-茚-5-磺酰基)哌嗪-1-基]乙酮,已被探索其作为混合D(2)/D(4)受体拮抗剂的潜力,系统的结构-活性关系(SAR)研究导致了强效化合物的发现。这些化合物的合成已被报道,展示了它们在生化受体研究中的相关性(He Zhao et al., 2002)。

生物活性

- 某些化合物的哌嗪衍生物已被确定具有高结合亲和力与5-HT(6) 5-羟色胺受体,表明它们在神经化学研究和神经学治疗药物开发中的潜在用途(C. Park et al., 2011)。

抗菌性能

- 描述了各种化合物的制备和抗菌活性,包括具有哌嗪结构的化合物。这些化合物对革兰氏阴性细菌表现出显著活性,突显了它们在抗菌药物开发中的潜力(J. Matsumoto & S. Minami, 1975)。

化学分析和衍生

- 哌嗪衍生物已被用作色谱衍生试剂,增强了各种化学物质的检测和分析。这些试剂已证明能够在衍生后轻松去除,最大程度地减少了对分析过程的干扰(H. Kou et al., 1995)。

抗疟活性

- 某些哌嗪衍生物已展示出抗疟活性,其晶体结构和生物学研究已被报道。这些化合物的特定结构特征已与它们的生物活性联系起来,为抗疟药物的设计提供了见解(W. Cunico et al., 2009)。

属性

IUPAC Name |

2-chloro-1-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3S/c16-11-15(19)17-6-8-18(9-7-17)22(20,21)14-5-4-12-2-1-3-13(12)10-14/h4-5,10H,1-3,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPGKRORGRDTII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)

![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2500020.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)